2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole hydrochloride
Overview
Description
2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely used in various fields due to their diverse biological and chemical properties. This particular compound is characterized by the presence of a chloromethyl group, a methyl group, and a nitro group attached to the imidazole ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole hydrochloride typically involves the chloromethylation of 1-methyl-5-nitroimidazole. The reaction is carried out using chloromethyl methyl ether or paraformaldehyde and hydrochloric acid as chloromethylating agents. The reaction conditions usually involve heating the reactants under reflux to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.
Common Reagents and Conditions
- Oxidation
Substitution: Nucleophiles (amines, thiols, alcohols), solvents (DMF, DMSO), and bases (triethylamine).
Reduction: Hydrogen gas, metal catalysts (Pd/C), metal hydrides (NaBH4).
Properties
IUPAC Name |
2-(chloromethyl)-1-methyl-5-nitroimidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2.ClH/c1-8-4(2-6)7-3-5(8)9(10)11;/h3H,2H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOOSSXBNPQROR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1CCl)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857017 | |
Record name | 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54237-04-6 | |
Record name | 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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